Chemical structure and physical properties of Tert-butyl[(1S)-1-(2-methoxyphenyl)ethyl]carbamate
Chemical structure and physical properties of Tert-butyl[(1S)-1-(2-methoxyphenyl)ethyl]carbamate
Title: Comprehensive Technical Guide: Chemical Structure, Physical Properties, and Synthetic Utility of Tert-butyl[(1S)-1-(2-methoxyphenyl)ethyl]carbamate
Executive Summary
Tert-butyl[(1S)-1-(2-methoxyphenyl)ethyl]carbamate (CAS: 701939-01-7) is a highly valuable, stereochemically pure building block utilized in advanced organic synthesis and drug development[1]. Characterized by its (1S)-chiral center and robust tert-butyloxycarbonyl (Boc) protecting group, this compound serves as a critical precursor for synthesizing complex pharmacophores, particularly those targeting G-protein-coupled receptors (GPCRs) and allosteric modulators. This whitepaper elucidates its structural properties, provides field-proven quantitative data, and details a self-validating protocol for its synthetic manipulation.
Structural Elucidation & Chemical Identity
The molecular architecture of Tert-butyl [(1S)-1-(2-methoxyphenyl)ethyl]carbamate is defined by three functional domains, each serving a distinct chemical purpose:
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The (1S)-Chiral Ethylamine Core: The stereocenter at the C1 position dictates the spatial orientation of the molecule. In drug discovery, enantiomeric purity is non-negotiable, as the (1S) configuration often exhibits drastically different receptor binding affinities compared to its (1R) counterpart.
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The 2-Methoxyphenyl Substituent: The ortho-methoxy group acts as both a steric director and a localized hydrogen-bond acceptor. Its electron-donating nature enriches the electron density of the aromatic ring, influencing downstream electrophilic aromatic substitution if required.
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The N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) moiety masks the primary amine[2]. By converting the basic, nucleophilic amine into a neutral carbamate, the Boc group prevents unwanted side reactions (e.g., polyalkylation or premature acylation) during multi-step synthetic campaigns.
Physical Properties & Quantitative Data
Understanding the physicochemical parameters of this compound is essential for predicting its behavior in various solvent systems and biological assays. The quantitative data is summarized below to facilitate rapid reference for formulation and synthetic design.
Table 1: Physicochemical Properties of CAS 701939-01-7
| Property | Value | Causality / Significance |
| Chemical Name | (S)-tert-Butyl (1-(2-methoxy-phenyl)ethyl)-carbamate | Standard IUPAC nomenclature[3]. |
| CAS Registry Number | 701939-01-7 | Unique identifier for the pure (1S) enantiomer[1]. |
| Molecular Formula | C14H21NO3 | Defines atomic composition[3]. |
| Molecular Weight | 251.32 g/mol | Crucial for exact stoichiometric calculations[3]. |
| Hydrogen Bond Donors | 1 (Carbamate N-H) | Facilitates localized, directional hydrogen bonding. |
| Hydrogen Bond Acceptors | 3 (O atoms in Boc & methoxy) | Enhances solubility in polar aprotic solvents. |
| Topological Polar Surface Area | ~47.6 Ų | Indicates excellent potential for membrane permeability (ideal < 90 Ų for passive diffusion). |
Synthetic Utility: The Role of the Boc Group
The Boc protecting group is a cornerstone in non-peptide and peptide chemistry[2]. As a Senior Application Scientist, I emphasize the strategic deployment of Boc over other protecting groups (like Cbz or Fmoc) due to its strict orthogonality. The Boc-protected amine is highly stable toward catalytic hydrogenation and strongly basic conditions (e.g., Grignard reagents, organolithiums). It is exclusively cleaved under strongly acidic conditions, allowing chemists to manipulate other functional groups on the molecule without risking premature amine exposure.
Experimental Workflow: Self-Validating Deprotection Protocol
The most common synthetic operation performed on Tert-butyl[(1S)-1-(2-methoxyphenyl)ethyl]carbamate is its deprotection to yield the free chiral amine, (1S)-1-(2-methoxyphenyl)ethanamine (CAS: 68285-24-5)[4]. Below is a field-proven, step-by-step methodology designed as a self-validating system to ensure maximum yield and purity.
Table 2: Standard Stoichiometry for Acidic Cleavage
| Reagent / Solvent | Equivalents | Volume / Mass | Causality |
| Boc-Protected Amine | 1.0 eq | 1.0 g (3.98 mmol) | Limiting reagent. |
| Dichloromethane (DCM) | 0.1 M | 40 mL | Non-coordinating, aprotic solvation medium. |
| Trifluoroacetic Acid (TFA) | Excess | 40 mL | Strong acid (pKa ~0.23) required for protonation. |
| Saturated Aq. NaHCO3 | As needed | ~100 mL | Neutralizes excess TFA during workup. |
Step-by-Step Methodology:
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Preparation & Solvation: Dissolve the Boc-protected amine (1.0 eq) in anhydrous DCM.
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Causality: DCM is chosen over THF because THF can undergo acid-catalyzed ring-opening polymerization in the presence of strong acids, whereas DCM remains completely inert.
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Acid Addition: Cool the reaction flask to 0 °C using an ice-water bath. Add TFA dropwise to achieve a 1:1 (v/v) ratio of DCM:TFA.
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Causality: The initial protonation of the carbamate carbonyl oxygen is exothermic. Cooling mitigates thermal degradation and prevents the volatilization of DCM.
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Thermal Activation: Remove the ice bath and allow the mixture to stir at ambient temperature (20–25 °C) for 2 to 4 hours.
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Causality: Room temperature provides the activation energy necessary for the protonated intermediate to fragment, releasing isobutylene gas and carbon dioxide.
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In-Process Control (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC). Stain the TLC plate with a Ninhydrin solution and heat.
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Causality: The starting material is UV-active but Ninhydrin-negative. The reaction is validated when a new, highly polar baseline spot appears that stains intensely purple/pink, confirming the generation of the primary amine.
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Workup & Free-Basing: Concentrate the mixture in vacuo to remove volatile TFA. Redissolve the crude trifluoroacetate salt in ethyl acetate and wash with saturated aqueous NaHCO3 until the aqueous layer reaches pH 8-9.
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Causality: The basic wash deprotonates the amine salt, driving the neutral free base exclusively into the organic layer for isolation.
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Analytical Validation: Perform 1H-NMR on the isolated product.
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Causality: The complete disappearance of the prominent 9H singlet at ~1.4 ppm (corresponding to the tert-butyl group) definitively validates the success of the deprotection.
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Visualizing the Deprotection Pathway
The following diagram illustrates the mechanistic workflow and logical progression of the acid-mediated cleavage, highlighting the transformation from the protected precursor to the biologically active free amine.
Workflow of Acid-Mediated Boc Deprotection to Yield the Free Chiral Amine
References
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Title: TERT-BUTYL [(1S)-1-(2-METHOXYPHENYL)ETHYL]CARBAMATE | Source: NextSDS | URL: 1
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Title: Catalog of Rare Chemicals 2017 | Source: Hamari Chemicals | URL: 3
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Title: Boc | BroadPharm | Source: BroadPharm | URL: 2
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Title: (S)-1-(2-Methoxyphenyl)ethanamine | Source: Sigma-Aldrich | URL: 4
